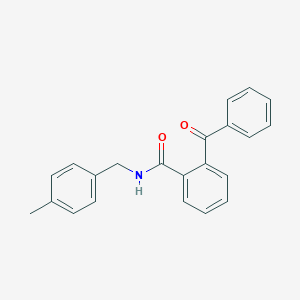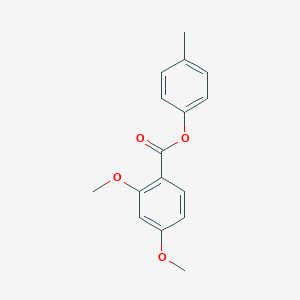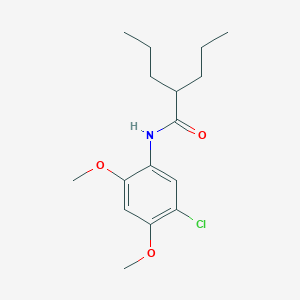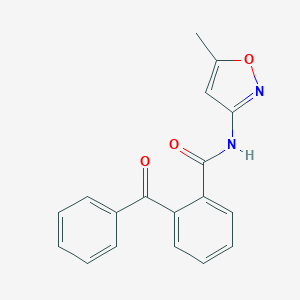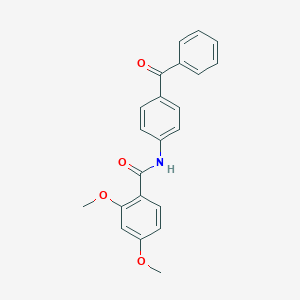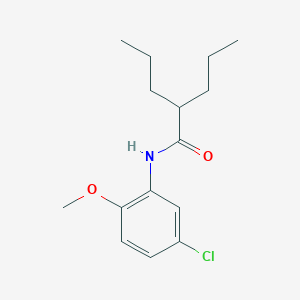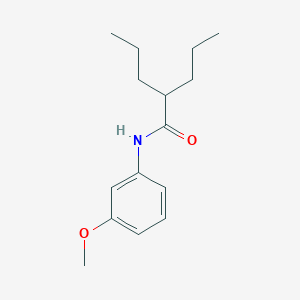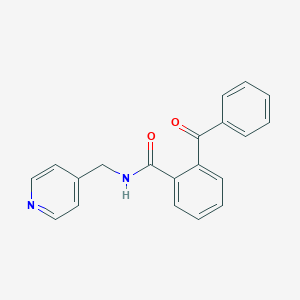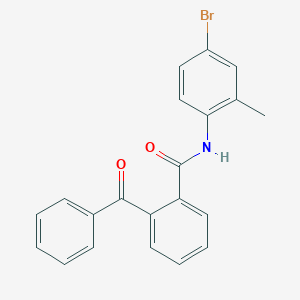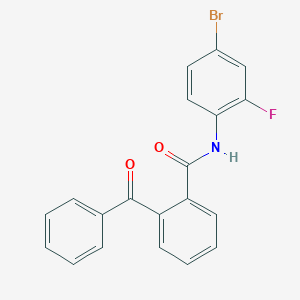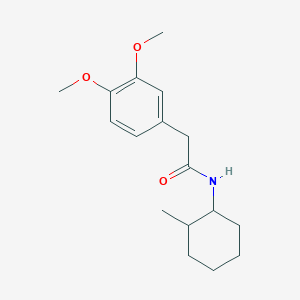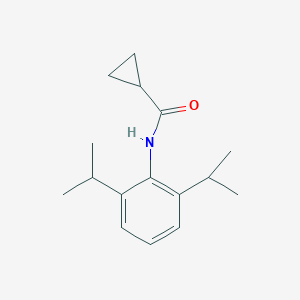
N-(2,6-diisopropylphenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-diisopropylphenyl)cyclopropanecarboxamide, also known as DIPA or DIPAC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of cyclopropane carboxamides and has a molecular weight of 279.4 g/mol.
科学的研究の応用
N-(2,6-diisopropylphenyl)cyclopropanecarboxamide has shown promising applications in scientific research, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the GABAA receptor, which plays a crucial role in regulating neuronal excitability and synaptic transmission. This makes N-(2,6-diisopropylphenyl)cyclopropanecarboxamide a potential candidate for the treatment of neurological disorders such as epilepsy, anxiety, and insomnia.
作用機序
N-(2,6-diisopropylphenyl)cyclopropanecarboxamide acts as a positive allosteric modulator of the GABAA receptor by binding to a specific site on the receptor that is distinct from the binding site of GABA. This enhances the binding of GABA to the receptor, leading to an increase in the chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neuronal firing and a decrease in synaptic transmission, leading to anxiolytic and sedative effects.
Biochemical and Physiological Effects:
N-(2,6-diisopropylphenyl)cyclopropanecarboxamide has been found to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to increase the duration of the pentobarbital-induced sleeping time and potentiate the effect of diazepam. However, further studies are needed to determine the exact biochemical and physiological effects of N-(2,6-diisopropylphenyl)cyclopropanecarboxamide.
実験室実験の利点と制限
N-(2,6-diisopropylphenyl)cyclopropanecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the GABAA receptor, and its ability to cross the blood-brain barrier. However, its limitations include its low solubility in water, which makes it difficult to administer in vivo, and its potential for off-target effects.
将来の方向性
There are several future directions for the research of N-(2,6-diisopropylphenyl)cyclopropanecarboxamide. One direction is to investigate its potential as a treatment for neurological disorders such as epilepsy, anxiety, and insomnia. Another direction is to explore its effects on other neurotransmitter systems, such as the glutamate and dopamine systems. Additionally, further studies are needed to determine the optimal dosage and administration route of N-(2,6-diisopropylphenyl)cyclopropanecarboxamide, as well as its long-term effects and potential for addiction.
合成法
The synthesis of N-(2,6-diisopropylphenyl)cyclopropanecarboxamide involves the reaction of 2,6-diisopropylaniline with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain N-(2,6-diisopropylphenyl)cyclopropanecarboxamide in high yield and purity.
特性
分子式 |
C16H23NO |
|---|---|
分子量 |
245.36 g/mol |
IUPAC名 |
N-[2,6-di(propan-2-yl)phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H23NO/c1-10(2)13-6-5-7-14(11(3)4)15(13)17-16(18)12-8-9-12/h5-7,10-12H,8-9H2,1-4H3,(H,17,18) |
InChIキー |
MJJXUWDRBGXULN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2CC2 |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



